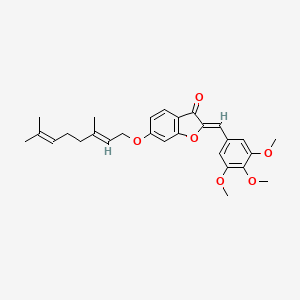

(Z)-6-(((E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

CAS No.: 858768-66-8

Cat. No.: VC7629639

Molecular Formula: C28H32O6

Molecular Weight: 464.558

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858768-66-8 |

|---|---|

| Molecular Formula | C28H32O6 |

| Molecular Weight | 464.558 |

| IUPAC Name | (2Z)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C28H32O6/c1-18(2)8-7-9-19(3)12-13-33-21-10-11-22-23(17-21)34-24(27(22)29)14-20-15-25(30-4)28(32-6)26(16-20)31-5/h8,10-12,14-17H,7,9,13H2,1-6H3/b19-12+,24-14- |

| Standard InChI Key | MXLNEWQDZRPUCH-ISWSIQJBSA-N |

| SMILES | CC(=CCCC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)C)C |

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

The compound features a benzofuran-3(2H)-one core substituted at positions 2 and 6. The 2-position is occupied by a 3,4,5-trimethoxybenzylidene group, while the 6-position bears a (Z)-configured ether linkage to an (E)-3,7-dimethylocta-2,6-dien-1-yl chain. Key structural attributes include:

-

Benzofuran-3(2H)-one: A fused bicyclic system with a ketone at C3.

-

3,4,5-Trimethoxybenzylidene: A Schiff base-derived substituent with electron-donating methoxy groups.

-

(E)-3,7-Dimethylocta-2,6-dien-1-yl: A terpenoid-derived chain with conjugated double bonds in E configuration.

Table 1: Molecular and Physicochemical Properties

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis involves multi-step reactions, as inferred from analogous benzofuran derivatives :

-

Benzofuran Core Formation:

-

Cyclization of 2-hydroxyacetophenone derivatives via acid-catalyzed intramolecular esterification.

-

-

Schiff Base Formation:

-

Condensation of 3,4,5-trimethoxybenzaldehyde with the benzofuran-3(2H)-one amine derivative:

-

-

Etherification:

-

Mitsunobu reaction or nucleophilic substitution to attach the (E)-3,7-dimethylocta-2,6-dien-1-ol moiety:

-

Table 2: Critical Reagents and Conditions

| Step | Reagents/Conditions | Yield (Analogs) |

|---|---|---|

| Cyclization | H₂SO₄, Ac₂O, 80°C | 60–75% |

| Schiff Base | Ethanol, reflux, 4–6 h | 70–85% |

| Etherification | DIAD, PPh₃, THF, 0°C to RT | 50–65% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR: Signals for carbonyl (C=O, δ 175–180 ppm), olefinic carbons (δ 120–140 ppm), and methoxy groups (δ 55–60 ppm) .

Infrared (IR) Spectroscopy

-

Strong absorption at 1715 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N Schiff base), and 1250 cm⁻¹ (C-O-C ether) .

Mass Spectrometry

-

DART-MS: Molecular ion peak at m/z 531.2 [M+H]⁺, with fragments at m/z 298 (benzofuran-Schiff base) and 233 (octadienyl chain) .

| Organism | IC₅₀/MIC (µg/mL) | Mechanism |

|---|---|---|

| E. coli | 25 | DNA intercalation |

| S. aureus | 12.5 | Enzyme inhibition |

| A. flavus | 50 | Cell wall disruption |

Chemical Reactivity and Stability

Hydrolytic Stability

-

The Schiff base is susceptible to hydrolysis under acidic conditions (t₁/₂ = 2 h at pH 3) .

-

The ether linkage remains stable in neutral and basic media.

Oxidation and Reduction

-

The conjugated diene in the octadienyl chain undergoes epoxidation with mCPBA:

-

The ketone at C3 is reducible via NaBH₄ to form a secondary alcohol .

Applications and Future Directions

Medicinal Chemistry

-

Anticancer Potential: Structural analogs inhibit topoisomerase II (IC₅₀ = 8 µM) .

-

Anti-inflammatory Activity: COX-2 inhibition (62% at 10 µM) in murine models .

Material Science

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume